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Executive Summary

Cafelkibart (also known as LM-4108 or LM-108) is an investigational, Fc-optimized humanized
monoclonal antibody that represents a promising new modality in cancer immunotherapy.
Developed by LaNova Medicines, cafelkibart targets the C-C chemokine receptor 8 (CCR8), a
protein highly and selectively expressed on tumor-infiltrating regulatory T cells (Tregs). By
specifically depleting these immunosuppressive cells within the tumor microenvironment
(TME), cafelkibart aims to overcome a key mechanism of resistance to existing
immunotherapies, such as PD-1 inhibitors, and unleash a potent anti-tumor immune response.
Preclinical and early-phase clinical studies have demonstrated encouraging anti-tumor activity
and a manageable safety profile, particularly in challenging solid tumors like pancreatic and
gastric cancer. This document provides an in-depth technical overview of cafelkibart, including
its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Core Concepts and Mechanism of Action

Cafelkibart's therapeutic strategy is centered on the selective depletion of tumor-infiltrating
Tregs. These cells are a major barrier to effective anti-tumor immunity, suppressing the activity
of cytotoxic T lymphocytes (CTLSs) that are essential for killing cancer cells.

1.1. Targeting CCR8 on Tumor-Infiltrating Tregs
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C-C chemokine receptor 8 (CCR8) has emerged as a highly specific marker for tumor-
infiltrating Tregs across various cancer types.[1] Unlike other Treg markers, CCR8 is minimally
expressed on Tregs in peripheral tissues, thereby offering a therapeutic window to target the
immunosuppressive cells within the tumor while sparing those crucial for maintaining peripheral
immune homeostasis.[2] The high expression of CCR8 on tumor-infiltrating Tregs is associated
with a poor prognosis in several cancers.[1]

1.2. Fc-Optimized Antibody for Enhanced Effector Function

Cafelkibart is an IgG1 monoclonal antibody with an engineered Fc region designed to enhance
its effector functions, primarily Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) and
Antibody-Dependent Cellular Phagocytosis (ADCP).[1] Upon binding to CCR8 on the surface of
tumor-infiltrating Tregs, the Fc portion of cafelkibart is recognized by Fc receptors on immune
effector cells, such as Natural Killer (NK) cells and macrophages. This engagement triggers the
destruction of the CCR8-expressing Tregs.

1.3. Signaling Pathway and Depletion Mechanism

Cafelkibart's primary mechanism is the depletion of CCR8+ Tregs, which in turn is expected to
reactivate anti-tumor immune responses.[1] This is achieved by blocking the interaction
between CCRS8 and its ligand, CCL1, within the TME and initiating ADCC and ADCP.
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Caption: Cafelkibart binds to CCR8 on tumor-infiltrating Tregs, blocking CCL1 signaling and
inducing their depletion via ADCC by NK cells, thereby enhancing the anti-tumor immune
response.

Preclinical Data
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A summary of the key preclinical findings for cafelkibart (LM-108) is presented below.

Table 1: Preclinical Activity of Cafelkibart (LM-108)

Parameter

Assay

Results

Reference

Binding Affinity

Flow Cytometry

EC50 = 0.25 nM
(hCCR8 high-
expressing U20S
cells)EC50 = 0.21 nM
(hCCRS8 low-
expressing Jurkat

cells)

[1]

In Vitro Cytotoxicity

ADCC Assay

EC50 = 0.002 nM
(hCCR8 expressing
HEK?293 cells with
hPBMCs)

[1]

In Vivo Efficacy
(Single Agent)

MC38 Syngeneic
Model (hCCRS8 KI

mice)

Tumor Growth
Inhibition (TGI) =
79.97% (2/8 complete

responses)

[1]

In Vivo Efficacy

(Combination)

MC38 Syngeneic
Model (hCCR8 Kl

mice) with anti-mPD-1

TGI =100% (8/8

complete responses)

[1]

Immune Cell

Modulation (In Vivo)

Flow Cytometry of
Tumor Infiltrating

Lymphocytes (TILSs)

Significant reduction
in Treg cellsSignificant
elevation in CD8+ T
cells, CD4+ T cells,
NK cells, and NKT

cells

[1]

Clinical Data

Cafelkibart, in combination with anti-PD-1 antibodies, has been evaluated in Phase 1/2 clinical

trials for patients with advanced solid tumors.
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3.1. Pancreatic Cancer

A pooled analysis of two Phase 1/2 trials (NCT05199753, NCT05518045) evaluated cafelkibart
in combination with pembrolizumab or toripalimab in patients with pancreatic cancer who had
progressed on prior systemic therapies.[3][4]

Table 2: Efficacy of Cafelkibart plus Anti-PD-1 in Pancreatic Cancer

Endpoint

All Efficacy-
Evaluable Patients
(n=74)

Patients with =1
Prior Line of
Therapy (n=45)

Patients with High
CCRS8 Expression
(n=9)

Objective Response
Rate (ORR)

20.3% (95% CI 11.8-
31.2%)

24.4% (95% Cl 12.9-
39.5%)

33.3% (95% Cl 7.5-
70.1%)

Disease Control Rate
(DCR)

62.2% (95% CI 50.1-
73.2%)

71.1% (95% CI 55.7-
83.6%)

77.8% (95% CI 40.0-
97.2%)

Median Duration of

Response (DoR)

5.49 months (95% ClI
3.02-8.87)

6.93 months (95% ClI
3.02-NA)

Not Reported

Median Progression-
Free Survival (PFS)

3.12 months (95% CI
1.61-4.86)

4.86 months (95% CI
2.79-6.90)

6.90 months (95% ClI
1.22-NA)

Median Overall
Survival (OS)

10.02 months (95% ClI
6.41-13.11)

Not Reached

9.15 months (95% ClI
3.61-NA)

3.2. Gastric Cancer

A pooled analysis of three Phase 1/2 studies (NCT05199753, NCT05255484, NCT05518045)
assessed cafelkibart with an anti-PD-1 antibody in patients with gastric cancer.

Table 3: Efficacy of Cafelkibart plus Anti-PD-1 in Gastric Cancer
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Endpoint

All Efficacy-
Evaluable Patients
(n=36)

Patients
Progressed on 1st
Line Tx (n=11)

Patients
Progressed on 1st
Line Tx with High

CCRS8 (n=8)
Objective Response 36.1% (95% CI 20.8- 63.6% (95% CI 30.8- 87 50
. 0
Rate (ORR) 53.8%) 89.1%)
Disease Control Rate 72.2% (95% CI 54.8- 81.8% (95% CI 48.2- 100%
0

(DCR)

85.8%)

97.7%)

Median Progression-
Free Survival (PFS)

6.53 months (95% ClI
2.96-NA)

Not Reported

Not Reported

3.3. Safety and Tolerability

Across the clinical trials, cafelkibart in combination with anti-PD-1 therapy has shown a
manageable safety profile.

Table 4: Common Treatment-Related Adverse Events (TRAES) in Pancreatic Cancer Patients
(n=80)
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Adverse Event Any Grade Grade =3
Increased AST 225% 5.0%
Increased ALT >25% 6.3%
Anemia >25% Not Reported
Rash >25% 5.0%
Pyrexia >25% Not Reported
Decreased Platelet Count >25% Not Reported
Increased Conjugated Bilirubin ~ >25% Not Reported
Lipase Elevation Not Reported 7.5%
Immune-mediated Enterocolitis  Not Reported 5.0%
Hypokalemia Not Reported 5.0%

Experimental Protocols

Detailed experimental protocols are crucial for the evaluation and potential replication of the

findings on cafelkibart. The following sections provide representative methodologies for key

assays.

4.1. In Vitro Binding Affinity Assay (Flow Cytometry)

This protocol outlines a general procedure for determining the binding affinity of cafelkibart to

CCR8-expressing cells.

e Cell Preparation: Culture CCR8-expressing cells (e.g., U20S-hCCR8 transfectants) and a

negative control cell line to 80-90% confluency. Harvest cells using a non-enzymatic cell

dissociation solution.

e Cell Staining:

o Wash cells twice with FACS buffer (PBS with 2% FBS).
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o Resuspend cells to a concentration of 1x1076 cells/mL in FACS buffer.

o Add 100 pL of cell suspension to each well of a 96-well U-bottom plate.

o Prepare serial dilutions of cafelkibart and an isotype control antibody in FACS buffer.
o Add 50 pL of the antibody dilutions to the respective wells.

o Incubate for 1 hour at 4°C.

o Wash cells three times with FACS buffer.

o Add a fluorescently labeled secondary antibody (e.g., FITC-conjugated anti-human IgG)
and incubate for 30 minutes at 4°C in the dark.

o Wash cells three times with FACS buffer.

o Data Acquisition and Analysis:

[¢]

Resuspend cells in 200 pL of FACS buffer.

[¢]

Acquire data on a flow cytometer.

[e]

Analyze the median fluorescence intensity (MFI) of the stained cells.

o

Plot the MFI against the antibody concentration and determine the EC50 using a non-
linear regression model.

4.2. Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This protocol describes a method to assess the ability of cafelkibart to induce NK cell-mediated
killing of CCR8-expressing target cells.

o Target Cell Preparation:
o Label CCR8-expressing target cells with a fluorescent dye (e.g., Calcein AM).

o Wash and resuspend the labeled cells in assay medium.
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» Effector Cell Preparation:

o lIsolate primary human NK cells from peripheral blood mononuclear cells (PBMCs) using

magnetic-activated cell sorting (MACS).

o Culture NK cells overnight in media supplemented with IL-2.

e ADCC Assay Setup:

Plate target cells in a 96-well plate.
Add serial dilutions of cafelkibart or an isotype control antibody.
Add effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1).

Include control wells for spontaneous lysis (target cells only) and maximum lysis (target
cells with a lysis agent).

Incubate the plate for 4 hours at 37°C.

o Data Acquisition and Analysis:

4.3.

Centrifuge the plate and collect the supernatant.

Measure the release of the fluorescent dye or lactate dehydrogenase (LDH) in the
supernatant using a plate reader.

Calculate the percentage of specific lysis using the formula: % Specific Lysis = 100 *
(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous
Release)

Determine the EC50 from a dose-response curve.

In Vivo Murine Tumor Model

This protocol provides a general workflow for evaluating the anti-tumor efficacy of cafelkibart in

a syngeneic mouse model.
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In Vivo Efficacy Study Workflow
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Caption: A typical workflow for assessing the in vivo efficacy of cafelkibart in a murine tumor
model.

4.4. Clinical Trial Protocol Synopsis
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The clinical trials of cafelkibart generally follow a standard design for Phase 1/2 oncology
studies.

o Study Design: Open-label, multicenter, dose-escalation and dose-expansion studies.

o Patient Population: Patients with advanced, unresectable, or metastatic solid tumors who
have failed standard therapies.

o Treatment Regimens:

o Cafelkibart administered intravenously at various dose levels and schedules (e.g., 3 mg/kg
Q3W, 10 mg/kg Q3W).

o In combination with an anti-PD-1 antibody such as pembrolizumab or toripalimab.
e Primary Endpoints:

o Phase 1: To evaluate the safety and tolerability and to determine the maximum tolerated
dose (MTD) and recommended Phase 2 dose (RP2D).

o Phase 2: To assess the preliminary anti-tumor activity, primarily the Objective Response
Rate (ORR) per RECIST v1.1.

» Secondary Endpoints: Disease Control Rate (DCR), Duration of Response (DoR),
Progression-Free Survival (PFS), Overall Survival (OS), pharmacokinetics (PK), and
biomarker analysis.

o Safety Assessments: Monitoring of adverse events (AEs) graded according to the Common
Terminology Criteria for Adverse Events (CTCAE) v5.0.

Future Directions

The promising early results for cafelkibart, particularly in patient populations with high unmet
medical needs, support its continued development. Future research will likely focus on:

» Biomarker Development: Further refining the patient selection strategy based on CCRS8
expression and other potential biomarkers to maximize clinical benefit.
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o Combination Therapies: Exploring novel combination strategies with other
immunomodulatory agents, targeted therapies, and chemotherapy.

o Expansion to Other Tumor Types: Investigating the efficacy of cafelkibart in a broader range
of solid tumors characterized by high Treg infiltration.

Conclusion

Cafelkibart (LM-4108) is a novel, Fc-optimized anti-CCR8 monoclonal antibody with a well-
defined mechanism of action aimed at overcoming immunotherapy resistance by selectively
depleting tumor-infiltrating regulatory T cells. The preclinical and clinical data to date
demonstrate a favorable safety profile and encouraging anti-tumor activity, particularly in
combination with PD-1 inhibitors in heavily pre-treated patient populations. As a promising
agent in the next wave of cancer immunotherapies, cafelkibart warrants further investigation to
fully elucidate its therapeutic potential across a spectrum of malignancies.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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